molecular formula C9H10F3N3O4S B7457285 N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine

N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine

Katalognummer B7457285
Molekulargewicht: 313.26 g/mol
InChI-Schlüssel: LEEZFJJTYPFIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine, commonly known as NTBC, is a small molecule inhibitor that has been used in scientific research for over two decades. The compound was initially developed as a drug for the treatment of hereditary tyrosinemia type 1, a metabolic disorder that affects the liver. However, its unique mechanism of action has made it a valuable tool for studying a variety of biological processes.

Wirkmechanismus

NTBC inhibits the activity of FAH by binding to the enzyme's active site. This prevents the conversion of fumarylacetoacetate to fumarate and acetoacetate, which are normally metabolized by the liver. The accumulation of fumarylacetoacetate can lead to liver damage and other complications. By inhibiting the activity of FAH, NTBC prevents the accumulation of toxic metabolites and protects the liver.
Biochemical and Physiological Effects:
NTBC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on FAH, NTBC has been shown to reduce oxidative stress and inflammation in the liver. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders. NTBC has also been shown to have antiviral activity against hepatitis B and C viruses.

Vorteile Und Einschränkungen Für Laborexperimente

NTBC has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in the context of hereditary tyrosinemia type 1. However, there are also limitations to the use of NTBC in lab experiments. Its inhibitory effect on FAH can be dose-dependent, which can complicate the interpretation of experimental results. In addition, NTBC has been shown to have off-target effects on other enzymes, which can lead to unintended consequences.

Zukünftige Richtungen

There are several future directions for the use of NTBC in scientific research. One area of interest is the development of NTBC as a potential treatment for metabolic disorders other than hereditary tyrosinemia type 1. NTBC has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, suggesting that it may have broader applications in this field. Another area of interest is the development of NTBC as a potential antiviral agent. NTBC has been shown to have antiviral activity against hepatitis B and C viruses, making it a promising candidate for further study. Finally, there is interest in the development of new small molecule inhibitors that target FAH and other enzymes involved in metabolic pathways. NTBC has served as a valuable tool for studying these enzymes, and its success has paved the way for the development of new inhibitors with improved potency and specificity.

Synthesemethoden

The synthesis of NTBC involves a series of chemical reactions that result in the formation of a white crystalline powder. The starting materials for the synthesis are 2-nitro-4-trifluoromethylbenzenesulfonyl chloride and ethylenediamine. The reaction between these two compounds produces NTBC as the final product. The purity of NTBC can be improved through recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

NTBC has been used in a variety of scientific research applications, including the study of metabolic disorders, cancer, and viral infections. In particular, NTBC has been used to study the role of the enzyme fumarylacetoacetate hydrolase (FAH) in hereditary tyrosinemia type 1. NTBC inhibits the activity of FAH, which prevents the accumulation of toxic metabolites in the liver. This has led to the development of NTBC as a potential treatment for hereditary tyrosinemia type 1.

Eigenschaften

IUPAC Name

N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O4S/c10-9(11,12)20(18,19)6-1-2-7(14-4-3-13)8(5-6)15(16)17/h1-2,5,14H,3-4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEZFJJTYPFIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.